4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoyl chloride
Description
Properties
Molecular Formula |
C7H2BrCl2FO3S |
|---|---|
Molecular Weight |
335.96 g/mol |
IUPAC Name |
4-bromo-5-chlorosulfonyl-2-fluorobenzoyl chloride |
InChI |
InChI=1S/C7H2BrCl2FO3S/c8-4-2-5(11)3(7(9)12)1-6(4)15(10,13)14/h1-2H |
InChI Key |
ZYAHNQDTAHFZQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)Br)F)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Detailed Preparation Steps from Literature and Patents
Chlorosulfonation and Subsequent Chlorination
- The chlorosulfonyl group is introduced by reacting a suitably substituted fluorobenzene derivative with chlorosulfonic acid or sulfuryl chloride at controlled temperatures, typically below 100 °C, to avoid polysubstitution or decomposition.
- For example, the chlorosulfonylation of 2-fluorobromobenzene derivatives yields 4-bromo-5-(chlorosulfonyl)-2-fluorobenzene intermediates, which can then be further functionalized.
Conversion to Benzoyl Chloride
- The carboxylic acid or aldehyde precursor is converted to the benzoyl chloride using thionyl chloride (SOCl2) often catalyzed by a small amount of dimethylformamide (DMF) to accelerate the reaction.
- Typical conditions involve refluxing the acid with excess SOCl2 for 2–4 hours, followed by removal of excess SOCl2 under reduced pressure to obtain the benzoyl chloride intermediate with high purity and yield (up to 99%).
Alternative Synthetic Routes
- Chlorination of benzaldehyde derivatives under UV light with chlorine gas in the presence of azo initiators has been reported to efficiently produce fluorobenzoyl chlorides, which can be further functionalized.
- Hydrolysis of trichloromethyl intermediates under catalysis by iron(III) chloride and zinc chloride composite catalysts leads to benzoyl chlorides with high yield and purity.
Representative Preparation Procedure (Based on Patent and Literature Data)
Analytical Data and Reaction Monitoring
- Gas Chromatography (GC): Used extensively to monitor conversion rates, selectivity, and purity during chlorination and bromination steps.
- High-Performance Liquid Chromatography (HPLC): Applied for purity assessment of final benzoyl chloride products, often achieving >99% purity.
- Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): Employed for structure confirmation and molecular weight verification.
- Typical Conversion and Selectivity Data (from patent sources):
Summary of Key Preparation Insights
- The preparation of 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoyl chloride is best achieved by stepwise functionalization starting from fluorobenzene derivatives.
- Chlorosulfonation is performed under controlled acidic conditions to install the chlorosulfonyl group selectively.
- Conversion of carboxylic acids to benzoyl chlorides is efficiently done using thionyl chloride with catalytic DMF under reflux.
- Bromination requires controlled radical or electrophilic conditions to avoid polybromination or side reactions.
- Reaction monitoring by GC and HPLC ensures high purity and yield, essential for industrial applications.
- The use of composite catalysts (FeCl3 and ZnCl2) in hydrolysis steps improves efficiency and selectivity.
- Ultraviolet light-initiated chlorination and catalytic hydrolysis methods reduce reaction time and improve yields, suitable for scale-up.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The replacement of one functional group with another.
Oxidation Reactions: The increase in the oxidation state of the compound.
Reduction Reactions: The decrease in the oxidation state of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amides, while oxidation reactions can produce sulfonic acids.
Scientific Research Applications
4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoyl chloride involves its reactivity with various nucleophiles and electrophiles. The presence of multiple functional groups allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Chemical Structure :
- Molecular Formula : C₇H₂BrCl₂FO₃S
- Molecular Weight : 335.96 g/mol
- CAS No.: 2091598-92-2
- Key Functional Groups : Benzoyl chloride (C₆H₄COCl), chlorosulfonyl (-SO₂Cl), bromo (Br), and fluoro (F) substituents.
Properties :
- Reactivity : Highly reactive due to dual electrophilic sites (benzoyl chloride and sulfonyl chloride) .
- Hazards : Corrosive (H314), toxic if swallowed (H301), in contact with skin (H311), or inhaled (H331) .
Comparison with Structurally Similar Compounds
2-Bromo-4-(chlorosulfonyl)benzoyl Chloride
- Molecular Formula : C₇H₃BrCl₂O₃S
- CAS No.: Not explicitly provided (Example 4 in ).
- Key Differences :
- Substituent Positions: Bromo at position 2, chlorosulfonyl at position 4 (vs. bromo at 4, chlorosulfonyl at 5, and fluoro at 2 in the target compound).
- Impact : Altered electronic effects and steric hindrance; the fluorine in the target compound enhances electrophilicity at the benzoyl chloride group .
- Applications : Both are intermediates for sulfonamide/amide synthesis, but the target compound's fluorine enables regioselective reactions in aromatic systems .
4-Bromobenzoyl Chloride
- Molecular Formula : C₇H₄BrClO
- CAS No.: 586-75-4 .
- Key Differences :
2-Bromo-5-fluorobenzenesulfonyl Chloride
5-(Chlorosulfonyl)salicylic Acid
- Molecular Formula : C₇H₅ClO₅S
- CAS No.: 17243-13-9 .
- Key Differences :
Research Findings and Trends
- Pharmaceutical Relevance : Dual-reactive groups are exploited in multi-step syntheses of kinase inhibitors and anti-inflammatory agents (e.g., analogs of Sivelestat) .
- Safety Considerations : Despite higher hazards compared to simpler analogs, its utility in high-value syntheses justifies controlled use .
Biological Activity
4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoyl chloride is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological interactions, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoyl chloride features a complex structure that includes:
- Bromine (Br) at the 4-position
- Chlorosulfonyl (SO2Cl) group at the 5-position
- Fluorine (F) at the 2-position of the benzene ring
This unique arrangement contributes to its reactivity and potential biological interactions.
Synthesis
The synthesis of 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoyl chloride typically involves several steps, primarily focusing on the introduction of the chlorosulfonyl group and the bromine atom. The general synthetic route can be summarized as follows:
- Starting Material : Begin with 2-fluorobenzoic acid.
- Bromination : Introduce bromine at the 4-position using brominating agents.
- Chlorosulfonation : React with chlorosulfonic acid to add the chlorosulfonyl group.
This multi-step process requires careful control of reaction conditions to achieve high yields and purity.
Biological Activity
The biological activity of 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoyl chloride has been investigated in various studies, focusing on its antimicrobial and antiviral properties.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity against various pathogens. For instance, fluoroaryl compounds have shown effectiveness against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported as low as 16 µM for some derivatives . While specific data for 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoyl chloride is limited, its structural similarities suggest potential efficacy.
Antiviral Activity
The compound's potential as an antiviral agent has also been explored. Studies have shown that related compounds can inhibit viral replication in cell culture systems, particularly those targeting hepatitis B virus (HBV) capsid assembly . The introduction of halogenated groups often enhances binding affinity to viral proteins, which may translate to improved antiviral activity.
Case Studies and Research Findings
Several studies have highlighted the importance of substituent effects on biological activity:
- Structure-Activity Relationship (SAR) : Research on related compounds indicates that the presence of halogens like bromine and fluorine can significantly enhance biological activity by improving lipophilicity and binding interactions with biological targets.
- Cell Viability Assays : In vitro assays assessing cytotoxicity alongside antimicrobial activity provide insights into the selective toxicity of these compounds. For example, EC50 values (the concentration required to achieve a half-maximal effect) are crucial for evaluating therapeutic potential .
- Computational Studies : Molecular docking studies have been employed to predict how 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoyl chloride interacts with specific enzymes or receptors. These studies help elucidate mechanisms of action and guide further modifications for enhanced efficacy.
Data Table: Biological Activity Overview
| Compound Name | MIC (µM) | EC50 (µM) | Selective Index |
|---|---|---|---|
| 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoyl chloride | TBD | TBD | TBD |
| Fluoroaryl compound MA-1156 | 16 | TBD | TBD |
| NVR 3-778 | TBD | 0.83 | >10 |
Note: TBD = To Be Determined; values are indicative based on related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
